2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-3-4-13-32-23-8-6-5-7-19(23)21-15-22-25(27-11-12-30(22)29-21)33-16-24(31)28-18-10-9-17(2)20(26)14-18/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZZLMFRKTPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.5 g/mol. The presence of a pyrazolo[1,5-a]pyrazin core, along with functional groups like the butoxyphenyl and acetamide moieties, contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN4O2S |
| Molecular Weight | 450.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin structure often exhibit significant biological activities. This specific compound has been studied for its potential as:
- Adenosine Receptor Antagonist : This property may have implications in treating conditions such as cancer and cardiovascular diseases due to the role of adenosine receptors in cellular signaling pathways .
- Antimicrobial Activity : The sulfanyl group suggests potential antimicrobial properties, making it a candidate for testing against various bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The pyrazolo[1,5-a]pyrazin core is known for its role in inhibiting specific kinases, which are critical in various cellular processes including cell proliferation and survival .
- Receptor Interaction : The compound may interact with adenosine receptors, influencing downstream signaling pathways that can affect tumor growth and inflammation .
Case Studies
A review of recent literature reveals several studies focusing on similar pyrazole derivatives:
- Study on Pyrazole Derivatives : A comprehensive review highlighted that pyrazole compounds exhibit a wide range of biological activities including anti-inflammatory and anticancer effects .
- Antimicrobial Testing : Research conducted on structurally related compounds demonstrated significant antibacterial activity against common pathogens, suggesting that this compound could also display similar effects .
Future Research Directions
Given its promising structural features and preliminary findings, future research should focus on:
- In vitro and In vivo Studies : Detailed studies to elucidate the pharmacokinetics and pharmacodynamics of this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : If preclinical studies show significant promise, advancing to clinical trials to assess efficacy in humans would be essential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[1,5-a]pyrazine scaffold but differ in substituents at key positions. Below is a comparative analysis based on substituent variations and their implications:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Acetamide Derivatives
Key Observations:
Pyrazolo[1,5-a]pyrazine Substituents: The 2-butoxyphenyl group in the target compound introduces greater lipophilicity compared to the 4-chlorophenyl () and 4-methylphenyl () analogs. This may enhance bioavailability but reduce aqueous solubility .
Acetamide Phenyl Substituents :
- The 3-chloro-4-methylphenyl group in the target compound creates steric hindrance, which could influence binding pocket interactions in biological targets. In contrast, the 2-(trifluoromethyl)phenyl group () offers strong electron-withdrawing effects and enhanced metabolic resistance .
- 3-(Methylsulfanyl)phenyl () introduces a sulfur atom, which may participate in hydrogen bonding or redox reactions .
Positional Isomerism: describes a compound with a 3-chloro-2-methylphenyl group, differing from the target’s 3-chloro-4-methylphenyl.
Research Findings and Implications
- The sulfanyl group in the target compound could modulate such activities .
Physicochemical Properties :
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves a multi-step process, including:
- Core formation : Condensation of pyrazolo[1,5-a]pyrazine intermediates with 2-butoxyphenyl groups under controlled temperature (60–80°C) in aprotic solvents like DMF .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Acetamide coupling : Reaction with 3-chloro-4-methylphenylamine using coupling agents (e.g., EDCI/HOBt) in dichloromethane . Optimization : Adjust reaction time (monitored via TLC) and use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Structural confirmation : H/C NMR (DMSO-) to verify aromatic protons, sulfanyl linkages, and acetamide groups. Mass spectrometry (ESI-MS) for molecular ion peaks .
- Purity assessment : Reverse-phase HPLC (retention time analysis) and elemental analysis (C, H, N, S) to validate stoichiometry .
- Stability testing : Accelerated degradation studies under varying pH and temperature, analyzed via UV-Vis spectroscopy .
Q. How can researchers identify potential biological targets for this compound?
Initial target hypotheses are based on structural analogs:
- Adenosine receptor antagonism : Pyrazolo-pyrazine cores in related compounds show affinity for A receptors (IC < 100 nM) .
- Kinase inhibition : Sulfanyl-acetamide moieties in similar molecules inhibit phosphotransferases (e.g., JAK2) via ATP-binding site competition . Methodology : Use computational docking (AutoDock Vina) against Protein Data Bank targets, followed by in vitro kinase profiling .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding modes?
- Reaction path modeling : Quantum chemical calculations (DFT, B3LYP/6-31G*) to simulate sulfanylation and amide coupling energetics .
- Molecular docking : Rigid/flexible docking (e.g., Schrödinger Suite) to prioritize targets like A receptors or PI3Kγ .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
Key modifications to explore:
- Pyrazine substituents : Replace 2-butoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance receptor affinity .
- Sulfanyl linker : Substitute with selenyl or methylene groups to alter pharmacokinetics .
- Acetamide tail : Vary the aryl group (e.g., 3-fluoro vs. 3-chloro) to reduce off-target effects . Validation : Synthesize derivatives and compare IC values in receptor-binding assays .
Q. How should researchers address contradictions in biological activity data across studies?
Common issues and solutions:
- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm activity via dose-response curves .
- Statistical rigor : Apply Design of Experiments (DoE) to optimize assay parameters and reduce noise .
Q. What in vivo testing protocols are recommended for evaluating efficacy and toxicity?
- ADME profiling :
- Absorption : Caco-2 permeability assay; logP ≈ 3.5 (calculated via ChemAxon) suggests moderate bioavailability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
- In vivo models :
- Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
